Menaquinone 4-d7

描述

甲萘醌 4-d7,也称为维生素 K2 (20)-d7,是甲萘醌 4 的氘代形式。它是一种合成化合物,主要用作内标,用于定量各种分析方法(如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS))中的甲萘醌 4。 甲萘醌 4 是维生素 K 家族的成员,在血液凝固、骨代谢和心血管健康中起着至关重要的作用 .

准备方法

合成路线和反应条件

甲萘醌 4-d7 的合成涉及将氘原子掺入甲萘醌 4 分子。这可以通过各种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法是使用氘气在存在前体化合物的情况下进行氢化,从而将氢原子替换为氘 .

工业生产方法

甲萘醌 4-d7 的工业生产通常涉及使用氘代试剂和催化剂进行大规模合成。该工艺经过优化,以确保最终产物的产率和纯度高。 然后使用色谱等技术对合成的化合物进行纯化,以去除任何杂质并达到所需的氘代水平 .

化学反应分析

反应类型

甲萘醌 4-d7 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成甲萘醌 4-环氧化物。

还原: 它可以被还原形成相应的氢醌。

常见试剂和条件

这些反应中使用的常见试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种催化剂。 这些反应通常在受控条件下进行,以确保预期的结果 .

形成的主要产物

这些反应形成的主要产物包括甲萘醌 4-环氧化物、氢醌衍生物和取代的甲萘醌 4 化合物。 这些产物通常使用核磁共振波谱法和质谱法等技术进行分析,以确认其结构和纯度 .

科学研究应用

Metabolic Studies

Tracer Studies

Menaquinone 4-d7 is primarily utilized in tracer studies due to its stable isotope labeling. The deuterium atoms in MK-4-d7 allow researchers to differentiate it from naturally occurring hydrogen in biological systems. This distinction is crucial for tracking the absorption, distribution, and metabolism of vitamin K pathways using techniques like mass spectrometry. By administering MK-4-d7 to cells or organisms, scientists can gain insights into the specific metabolic pathways involved in vitamin K2 utilization and its physiological effects.

Quantitative Assays

MK-4-d7 serves as an internal standard in quantitative assays for vitamin K2. By comparing the signal of the analyte (vitamin K2) to that of MK-4-d7, researchers can achieve more accurate measurements of vitamin K2 concentrations in various biological samples. The deuterium label minimizes variations during sample preparation and analysis, leading to reliable results.

Nutritional Applications

Bioavailability Studies

Research has indicated that MK-4-d7 can be used to assess the bioavailability of different forms of vitamin K. For instance, studies comparing the absorption rates of menaquinone-4 and menaquinone-7 have shown that while MK-7 is well absorbed and remains detectable in serum for longer periods, MK-4 does not significantly increase serum levels after consumption. This highlights the importance of using stable isotope-labeled forms like MK-4-d7 to accurately evaluate vitamin K status in nutritional studies .

Therapeutic Potential

Bone Health and Cardiovascular Function

this compound retains the biological activity associated with its parent compound, menaquinone-4. It plays a critical role in activating proteins involved in blood clotting and bone mineralization through vitamin K epoxide reductase-dependent carboxylation. This function is vital for synthesizing gamma-carboxyglutamic acid-containing proteins essential for physiological health .

Research on Osteoporosis and Vascular Calcification

Studies have shown that vitamin K2 can inhibit bone loss and vascular calcification. For example, MK-4 has demonstrated the ability to promote bone healing and prevent calcification in animal models. The unique properties of MK-4-d7 allow researchers to explore these effects further by providing precise tracking capabilities during experiments .

Case Studies

作用机制

甲萘醌 4-d7 通过各种分子靶点和途径发挥其作用。已知它可以抑制 IκB 激酶活性,从而抑制 NF-κB 信号传导。这导致促炎细胞因子和其他炎症介质的下调。 此外,甲萘醌 4-d7 可以在 G1 期诱导细胞周期停滞,并在某些癌细胞系中促进凋亡 .

相似化合物的比较

甲萘醌 4-d7 由于其氘代性质而独一无二,使其成为分析方法的理想内标。类似的化合物包括:

甲萘醌 4: 非氘代形式,是维生素 K2 的主要同系物。

甲萘醌 7: 维生素 K2 家族的另一个成员,以其更长的侧链和不同的生物活性而闻名。

叶绿醌(维生素 K1): 植物来源的维生素 K 形式,其侧链结构和生物功能不同.

生物活性

Menaquinone 4-d7 (MK-4-d7), a deuterated form of menaquinone-4 (MK-4), is a stable isotope-labeled vitamin K2 compound. This article explores its biological activity, mechanisms of action, and implications in health, particularly focusing on bone metabolism and cardiovascular function.

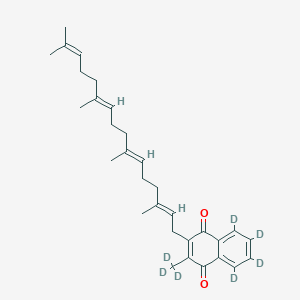

Chemical Structure and Properties

This compound retains the naphthoquinone ring structure characteristic of vitamin K compounds, with deuterium atoms replacing hydrogen at specific positions. This isotopic labeling allows for precise tracking in metabolic studies using techniques such as mass spectrometry. The unique properties of MK-4-d7 facilitate research into its absorption, distribution, metabolism, and excretion (ADME) within biological systems.

MK-4-d7 functions similarly to its non-deuterated counterpart in activating vitamin K-dependent proteins, which are crucial for blood coagulation and calcium metabolism. The compound undergoes carboxylation via the vitamin K epoxide reductase (VKOR) pathway, enabling proteins to bind calcium effectively.

Key Biological Functions:

- Bone Health : MK-4-d7 is integral to synthesizing gamma-carboxyglutamic acid-containing proteins, essential for bone mineralization.

- Cardiovascular Function : The compound helps regulate vascular calcification by modulating signaling pathways involved in smooth muscle cell function .

Bioavailability and Efficacy

Research comparing MK-4 and MK-7 has highlighted significant differences in bioavailability. In a study involving healthy volunteers, MK-7 showed superior absorption and sustained serum levels compared to MK-4, which was undetectable after administration. This suggests that while MK-4 is vital for certain physiological functions, MK-7 may be more effective in increasing overall vitamin K status in the body .

| Compound | Absorption Profile | Serum Levels Post-Dose |

|---|---|---|

| MK-4 | Poorly absorbed | Not detectable |

| MK-7 | Well absorbed | Sustained for 48 hours |

Animal Studies

In vivo studies using mice have demonstrated that MK-4-d7 can be synthesized from phylloquinone (vitamin K1) through oral administration. The conversion process was tracked using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirming that dietary intake leads to significant accumulation of MK-4-d7 in cerebral tissues .

Clinical Implications

Clinical research indicates that MK-4 contributes to reducing oxidative stress and preventing cell death. For instance, studies have shown that MK-4 can inhibit oxidative cell injury by blocking lipoxygenase pathways, suggesting potential therapeutic roles in conditions associated with oxidative stress .

Summary of Biological Activities

This compound exhibits several critical biological activities:

- Bone Mineralization : Essential for the synthesis of osteocalcin, a protein involved in bone formation.

- Blood Coagulation : Activates clotting factors through gamma-carboxylation.

- Vascular Health : Prevents vascular calcification by regulating smooth muscle cell activity.

- Antioxidant Effects : Reduces oxidative stress in various cell types.

属性

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-CKBRGKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。